molecular formula C22H18Cl2N2O3 B3697754 3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide

3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide

Cat. No.: B3697754
M. Wt: 429.3 g/mol
InChI Key: DRZTVLSTEGVFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the acylation of 3-chloroaniline with 3-chlorobenzoyl chloride to form an intermediate, which is then coupled with 4-ethoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide
  • 3-chloro-N-(3-{[(3-bromophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide
  • 3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups in the benzamide core differentiates it from similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c1-2-29-20-10-9-15(12-19(20)24)22(28)26-18-8-4-7-17(13-18)25-21(27)14-5-3-6-16(23)11-14/h3-13H,2H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZTVLSTEGVFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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